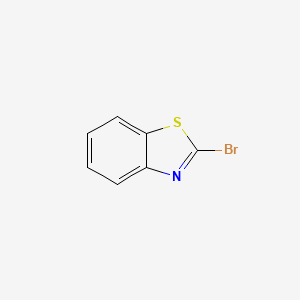

2-Bromobenzothiazole

Übersicht

Beschreibung

2-Bromobenzothiazole is a chemical compound with the molecular formula C7H4BrNS . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Bromobenzothiazole, has been extensively studied. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve the coupling of o-aminothiophenols and gem-dibromomethylarenes .Molecular Structure Analysis

The molecular structure of 2-Bromobenzothiazole consists of a benzene ring fused to a thiazole ring . The average mass is 214.082 Da and the monoisotopic mass is 212.924774 Da .Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical And Chemical Properties Analysis

2-Bromobenzothiazole has a density of 1.7±0.1 g/cm3, a boiling point of 293.7±23.0 °C at 760 mmHg, and a flash point of 131.4±22.6 °C . It has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 122.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

2-Bromobenzothiazole serves as a crucial intermediate in pharmaceutical chemistry. It is involved in the synthesis of various biologically active molecules, particularly those with benzothiazole scaffolds. These compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Organic Synthesis

In organic synthesis, 2-Bromobenzothiazole is used for constructing complex molecular structures. It participates in reactions such as Suzuki-Miyaura cross-coupling, which is a pivotal method for forming carbon-carbon bonds, thereby enabling the synthesis of diverse organic compounds .

Material Science

The compound finds applications in material science due to its ability to act as a building block for various materials. Its derivatives are used in creating fluorescent dyes and pigments, which are essential in the development of new materials with specific optical properties .

Analytical Chemistry

In analytical chemistry, 2-Bromobenzothiazole is utilized for developing analytical methods. It can be part of the synthesis of novel reagents or indicators that help in the detection and quantification of chemical substances .

Environmental Science

2-Bromobenzothiazole derivatives are explored for their role in environmental science. They are studied for their potential use in green chemistry applications, such as the development of environmentally friendly synthesis processes .

Biochemistry Research

In biochemistry, 2-Bromobenzothiazole is instrumental in the study of biological systems. It is used in the synthesis of compounds that can interact with biological macromolecules, aiding in the understanding of biochemical pathways and processes .

Industrial Applications

Industrially, 2-Bromobenzothiazole is involved in the production of chemicals that have applications in various industries, including agriculture, manufacturing, and technology. Its role in the synthesis of industrial dyes, corrosion inhibitors, and electronic materials highlights its versatility .

Electrophosphorescent Emitters

Lastly, 2-Bromobenzothiazole derivatives are used in the fabrication of electrophosphorescent emitters for organic light-emitting diodes (OLEDs). This application is significant in the field of display technology and lighting systems .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

2-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMMVPCYXFPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021498 | |

| Record name | 2-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzothiazole | |

CAS RN |

2516-40-7 | |

| Record name | 2-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

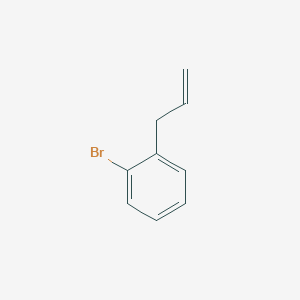

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Bromobenzothiazole of interest to synthetic chemists?

A1: 2-Bromobenzothiazole serves as a versatile precursor for synthesizing diverse 2-substituted benzothiazole derivatives []. These derivatives are important due to their presence in natural products, pharmaceuticals, and other applications where their unique structural properties are valuable.

Q2: What is a novel method for utilizing 2-Bromobenzothiazole in synthesis, and what are its advantages?

A2: Direct insertion of activated zinc into 2-Bromobenzothiazole produces a stable organozinc reagent, 2-benzothiazolylzinc bromide []. This reagent readily undergoes palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl iodides, anilines, and phenols, to yield the desired 2-substituted benzothiazoles under mild conditions []. This method offers advantages over traditional approaches that require pre-functionalization of the benzothiazole ring.

Q3: Can 2-Bromobenzothiazole be used to synthesize different isomers of benzo[d]imidazothiazoles?

A3: Yes, depending on the reaction conditions and the substituent at the 2-position of benzothiazole, different isomers can be obtained []. For instance, reacting α-methylenyl isocyanides with 2-Bromobenzothiazole under copper catalysis selectively forms benzo[d]imidazo[5,1-b]thiazoles []. Interestingly, using benzothiazoles with a C-H or C-C bond at the 2-position under similar conditions yields the isomeric benzo[d]imidazo[2,1-b]thiazoles through a rearrangement involving C-S bond cleavage and formation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)